2-(4-Cyanophenyl)-3-methylbutanoic acid

Description

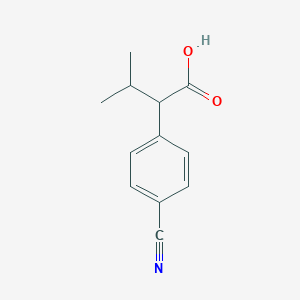

2-(4-Cyanophenyl)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a cyanophenyl group at the 2-position and a methyl branch at the 3-position of the carboxylic acid chain.

Properties

IUPAC Name |

2-(4-cyanophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-9(7-13)4-6-10/h3-6,8,11H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVNKGRLBZFBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-3-methylbutanoic acid typically involves the reaction of 4-cyanobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol, which is then oxidized to the desired acid. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation and subsequent oxidation steps. The use of continuous flow reactors and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the butanoic acid chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Cyanophenyl)-3-methylbutanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Cyanophenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

The phenyl substituent significantly influences the compound’s properties. Key analogs include:

- Solubility : The -CN substituent may reduce lipophilicity compared to -Cl or -CF₃, improving aqueous solubility but limiting membrane permeability .

Isomeric and Functional Group Variations

2.2.1 Methylbutanoic Acid Isomers

- 3-Methylbutanoic acid is the predominant isomer in biological systems, as confirmed by chromatographic and mass spectrometric differentiation .

- 2-Methylbutanoic acid is less common in natural matrices but synthetically accessible. Isomeric purity is critical for pharmacokinetic studies .

2.2.2 Carboxamide and Ester Derivatives

- 2CA3MBA (carboxamide derivative): Exhibits modified bioavailability due to the carboxamide group, which enhances stability against enzymatic hydrolysis compared to the carboxylic acid .

- 2-(4-Trifluoromethylphenylamino)-3-methylbutanoic acid esters: Serve as precursors for α-cyano-3-phenoxybenzyl esters, a class of potent insecticides .

Physicochemical and Crystallographic Data

- Crystal Structure: Analogs like (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid adopt specific conformations stabilized by intramolecular C–H⋯O interactions and O–H⋯O hydrogen bonds, forming chains in the crystal lattice. Similar behavior is expected for the target compound .

- Acidity: The pKa of 2-(diethylamino)-3-methylbutanoic acid hydrobromide (analog) is influenced by the amino group, highlighting how substituents modulate acidity .

Table 1: Comparative Analysis of Key Analogs

Biological Activity

2-(4-Cyanophenyl)-3-methylbutanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13NO2

- Molecular Weight : 219.24 g/mol

- IUPAC Name : this compound

This compound features a cyano group attached to a phenyl ring, which significantly influences its biological properties.

Research indicates that this compound acts primarily as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). H-PGDS plays a crucial role in the synthesis of Prostaglandin D2 (PGD2), which is involved in various physiological and pathological processes, including inflammation and neurodegenerative diseases .

Inhibition of H-PGDS

- Biological Implications : Inhibition of H-PGDS can lead to reduced levels of PGD2, which is implicated in conditions such as Duchenne muscular dystrophy and other inflammatory diseases. The modulation of PGD2 levels can potentially provide therapeutic benefits in these contexts .

- Case Studies : A study demonstrated that compounds inhibiting H-PGDS could suppress muscular necrosis in models of Duchenne muscular dystrophy, highlighting the therapeutic potential of such inhibitors .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

- Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines associated with PGD2 synthesis.

- Neuroprotective Effects : Given its role in modulating PGD2 levels, the compound has been investigated for neuroprotective effects in models of neurodegeneration, with promising results indicating potential benefits in conditions like Alzheimer's disease .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.